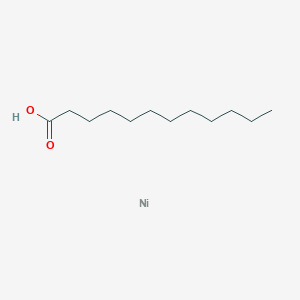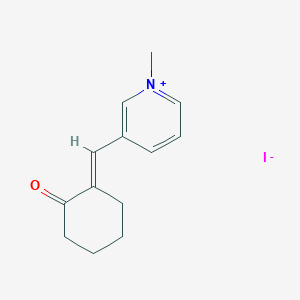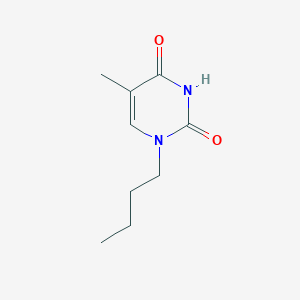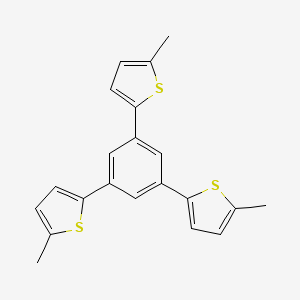![molecular formula C12H17NO3 B14721380 2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol CAS No. 13462-49-2](/img/structure/B14721380.png)
2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol: is a chemical compound with the molecular formula C11H15NO3 It is characterized by a dioxinopyridine core structure with a hydroxyl group attached to an ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol typically involves the following steps:
Formation of the Dioxinopyridine Core: The initial step involves the formation of the dioxinopyridine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions to form the dioxinopyridine ring system.
Introduction of the Ethanol Group: The hydroxyl group is introduced by reacting the dioxinopyridine intermediate with an appropriate alcohol, such as ethanol, under suitable conditions. This step may involve the use of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
化学反応の分析
Types of Reactions
2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the dioxinopyridine ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives of the dioxinopyridine ring.
科学的研究の応用
2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol: Similar structure but with a methanol group instead of ethanol.
2-(2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid: Similar structure but with an acetic acid group.
Uniqueness
2-(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethanol group allows for specific interactions and reactivity that differ from its analogs, making it valuable for certain applications in research and industry.
特性
CAS番号 |
13462-49-2 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC名 |
2-(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)ethanol |
InChI |
InChI=1S/C12H17NO3/c1-8-11-10(7-15-12(2,3)16-11)9(4-5-14)6-13-8/h6,14H,4-5,7H2,1-3H3 |
InChIキー |
ILLLSDVZBYAUSK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Methoxy-4-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methyl]-5-methyl-2-propan-2-ylbenzene](/img/structure/B14721308.png)
![2-[4-[5-[4-(Carboxymethyl)phenoxy]pentoxy]phenyl]acetic acid](/img/structure/B14721315.png)
![32-{2-[(4-{4-[(32-Hydroxy-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-yl)amino]benzene-1-sulfonyl}anilino)methyl]-4-octylphenoxy}-3,6,9,12,15,18,21,24,27,30-decaoxadotriacontan-1-ol](/img/structure/B14721317.png)


![2-Phenylnaphtho[1,2-B]furan](/img/structure/B14721332.png)
![1-[(2-Oxoacenaphthylen-1-ylidene)amino]-3-(2-phenylethyl)thiourea](/img/structure/B14721335.png)




